3(R,S)-羟基去氧孕烯炔诺酮

描述

Synthesis Analysis

The synthesis of Desogestrel involves key steps including intramolecular oxidation and Grignard reactions followed by Wolff-Kishner reduction to introduce the necessary functional groups and stereochemistry (Heuvel et al., 2010). Enantioselective synthesis approaches have also been developed, highlighting the importance of stereochemical control in the synthesis of Desogestrel and its metabolites (Corey & Huang, 1999).

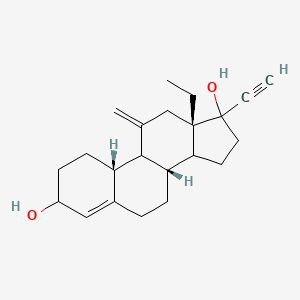

Molecular Structure Analysis

The molecular structure of Desogestrel and its metabolites plays a crucial role in their biological activity and interaction with biological systems. The specificity of hydroxylation by cytochrome P450 enzymes determines the formation of active metabolites, such as 3-ketodesogestrel, from Desogestrel (Gentile et al., 1998).

Chemical Reactions and Properties

Desogestrel's reactivity, particularly at the methylenic positions, underlines its chemical transformations and the formation of metabolites through processes such as hydroxylation and oxidation. The enzyme-catalyzed and base-promoted reactions illustrate the chemical versatility and reactivity of Desogestrel and its derivatives (Compostella et al., 2002).

Physical Properties Analysis

The physical properties of Desogestrel and its metabolites, including solubility, melting points, and crystalline structure, are pivotal for their formulation and bioavailability. These properties are influenced by the molecular structure and functional groups present in the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with biological molecules, stability, and degradation pathways of Desogestrel and its metabolites, are crucial for their pharmacokinetics and pharmacodynamics. The metabolism of Desogestrel in human liver microsomes and its transformation into active metabolites such as 3-ketodesogestrel emphasizes the importance of understanding these chemical properties for drug design and therapeutic applications (Verhoeven et al., 1998).

科学研究应用

代谢和排泄

去氧孕烯炔诺酮的代谢物 3(R,S)-羟基去氧孕烯炔诺酮在绝经后妇女中广泛代谢。它主要在 C3-、C5-、C6- 和 C13-CH2CH3 位置代谢,并通过尿液和粪便大量排泄。这种代谢在老鼠、狗和人类之间具有可比性,突出了其在不同物种中一致的代谢途径 (Verhoeven 等人,2001)。

酶抑制

不同的雌激素和孕激素,包括 3-酮去氧孕烯炔诺酮,对各种人肝微粒体酶表现出独特的抑制潜力。3-酮去氧孕烯炔诺酮尤其抑制 CYP2C19 和 CYP3A4 活性,这对于了解其相互作用和对药物代谢的影响非常重要 (Laine 等人,2003)。

合成

涉及 3(R,S)-羟基去氧孕烯炔诺酮的去氧孕烯炔诺酮的合成已通过各种方法探索。例如,已经报道了基于 11β-羟基-19-去甲甾体向 18 → 11β-内酯的分子内氧化部分合成,展示了去氧孕烯炔诺酮在药物制造中的化学多功能性和潜在应用 (Heuvel 等人,2010)。

治疗应用

研究已经调查了去氧孕烯炔诺酮在治疗应用中的用途,例如其在脑损伤和中风实验模型中的潜在神经保护特性。去氧孕烯炔诺酮和类似的孕激素已显示出诱导大脑中 GABAAR 亚基更高表达水平,表明了一种可能对治疗中风有益的作用机制 (El Amki 等人,2018)。

生物转化

各种细胞色素 P450 酶在去氧孕烯炔诺酮生物转化为 3-酮去氧孕烯炔诺酮中的作用一直是研究的主题,提供了对其药代动力学及其与体内其他物质相互作用的见解 (Korhonen 等人,2005)。

药代动力学

已经进行药代动力学评估以了解去氧孕烯炔诺酮如何在体内处理,这对于其作为避孕药和激素替代疗法的有效使用至关重要 (Grandi 等人,2014)。

作用机制

Target of Action

3(R,S)-Hydroxy Desogestrel is a metabolite of Desogestrel, a progestin used in oral contraceptives . The primary target of 3(R,S)-Hydroxy Desogestrel is the progesterone receptor, a nuclear receptor that plays a crucial role in the regulation of the menstrual cycle and pregnancy .

Mode of Action

3(R,S)-Hydroxy Desogestrel, like Desogestrel, acts by suppressing gonadotropins . The primary mechanism of this action is the inhibition of ovulation. Other alterations include changes in the cervical mucus, which increase the difficulty of sperm entry into the uterus, and changes in the endometrium which reduce the likelihood of implantation .

Biochemical Pathways

It is known that the compound’s interaction with the progesterone receptor leads to a cascade of downstream effects, including the suppression of gonadotropins and alterations in the cervical mucus and endometrium .

Pharmacokinetics

Desogestrel is rapidly and almost completely absorbed and converted into 3-keto-desogestrel, its biologically active metabolite . Following oral administration, the relative bioavailability of desogestrel, as measured by serum levels of 3-keto-desogestrel, is approximately 84% . The pharmacokinetics of 3(R,S)-Hydroxy Desogestrel is expected to be similar, but specific studies are needed to confirm this.

属性

IUPAC Name |

(8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDTNLDYRJTAZ-MTRZUGBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)C3[C@H](C1CCC2(C#C)O)CCC4=CC(CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(R,S)-Hydroxy Desogestrel | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)